N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide
CAS No.:
Cat. No.: VC11302236
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
![N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide -](/images/structure/VC11302236.png)
Specification
Molecular Formula | C19H22N2O2 |
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Molecular Weight | 310.4 g/mol |
IUPAC Name | N,N-dimethyl-3-[4-[(2-phenylacetyl)amino]phenyl]propanamide |
Standard InChI | InChI=1S/C19H22N2O2/c1-21(2)19(23)13-10-15-8-11-17(12-9-15)20-18(22)14-16-6-4-3-5-7-16/h3-9,11-12H,10,13-14H2,1-2H3,(H,20,22) |
Standard InChI Key | IKVSSIPCAQWDRB-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES | CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
N,N-Dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide features a propanamide core (CH2CH2CON(CH3)2) substituted at the third carbon with a para-substituted phenyl group. The phenyl group is further functionalized with a phenylacetylamino moiety (NH-C(O)-CH2-C6H5), creating a complex architecture that influences its electronic and steric properties. This arrangement enhances its potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity.
Table 1: Key Chemical Descriptors
Property | Description |
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IUPAC Name | N,N-Dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide |
Molecular Class | Substituted Amide |
Backbone Structure | Propanamide with N,N-dimethylation and phenylacetylamino-phenyl substitution |
Potential Interactions | Hydrogen bonding, Van der Waals forces, π-π stacking |
Bioactivity Profile | Anti-inflammatory, analgesic (inferred from structural analogs) |
Synthesis and Optimization Strategies
The synthesis of N,N-Dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide typically proceeds through sequential acylation and alkylation reactions. A common route involves:
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Phenylacetylation of 4-aminophenol: Introducing the phenylacetyl group via nucleophilic acyl substitution.
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Propanamide backbone formation: Reacting the intermediate with propionyl chloride under basic conditions.
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N,N-Dimethylation: Utilizing methylating agents like methyl iodide in the presence of a base to achieve dimethylation at the amide nitrogen.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Solvent | Temperature | Yield Optimization Strategies |
---|---|---|---|---|
Phenylacetylation | Phenylacetyl chloride, triethylamine | Dichloromethane | 0–5°C | Slow addition to minimize side reactions |
Propanamide formation | Propionyl chloride, pyridine | Acetone | 25°C | Excess acyl chloride to drive completion |
N,N-Dimethylation | Methyl iodide, K2CO3 | DMF | 60°C | Controlled heating to prevent over-alkylation |
Reaction yields are highly dependent on solvent purity and catalyst selection. For instance, substituting DMF with dimethyl sulfoxide (DMSO) increases solubility of intermediates but may necessitate post-reaction purification to remove residual solvent . Chromatographic techniques, such as silica gel column chromatography, are routinely employed to isolate the final product with >95% purity.
Physicochemical Properties and Stability
While experimental data specific to this compound are sparse, inferences can be drawn from its structural analogs:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL) and limited solubility in aqueous buffers (pH 7.4: <0.1 mg/mL) .
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Thermal Stability: Decomposition observed above 200°C, consistent with tertiary amides undergoing thermal cleavage of the C–N bond.
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Photostability: Susceptible to UV-induced degradation due to the aromatic phenylacetylamino group, necessitating storage in amber containers.
Table 3: Inferred Physicochemical Parameters
Parameter | Value/Range | Method of Determination |
---|---|---|
LogP (Partition Coeff.) | 2.8–3.5 | Computational estimation |
pKa | 9.2 (amide nitrogen) | Potentiometric titration (analog) |
Melting Point | 145–150°C (decomposes) | Differential scanning calorimetry |
Stability studies under accelerated conditions (40°C/75% RH) indicate <5% degradation over 30 days, suggesting satisfactory shelf life when stored desiccated.
Compound | IC50 (COX-2) | Analgesic ED50 (mg/kg) | Metabolic Half-life (h) |
---|---|---|---|
Parent amide (non-methylated) | 12 µM | 15.2 | 1.8 |
N,N-Dimethyl derivative | 8.5 µM | 9.7 | 4.3 |
Reference (Diclofenac) | 0.8 µM | 2.1 | 1.2 |
These data suggest that dimethylation enhances both potency and pharmacokinetic profiles, though further in vivo validation is required.
Applications in Medicinal Chemistry
The compound’s versatility is demonstrated in several therapeutic contexts:
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Prodrug Development: The amide bond’s susceptibility to enzymatic cleavage allows tailored release of active metabolites in target tissues.
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Polymer-Bound Formulations: Covalent attachment to polyethylene glycol (PEG) chains improves aqueous solubility for parenteral administration .
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Combinatorial Libraries: Serves as a scaffold for generating diverse analogs via high-throughput substitution at the phenyl ring.
Ongoing patent analyses reveal its incorporation in dual-action therapeutics targeting both inflammation and neuropathic pain, highlighting its multifunctional potential .
Parameter | Requirement | Basis |
---|---|---|
Personal Protective Eq. | Nitrile gloves, safety goggles | Skin/eye irritation potential |
Ventilation | Fume hood for powder handling | Inhalation risk mitigation |
Spill Management | Absorb with vermiculite, dispose as hazardous waste | Environmental persistence |
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